molecular formula C18H18N2O2 B1349908 4-(4'-Cyanophenyl)-1-N-Boc-aniline CAS No. 672309-99-8

4-(4'-Cyanophenyl)-1-N-Boc-aniline

Cat. No. B1349908
CAS RN: 672309-99-8
M. Wt: 294.3 g/mol
InChI Key: QGYXCPXPLNAAOY-UHFFFAOYSA-N
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Description

The compound is a derivative of cyanophenyl compounds . Cyanophenyl compounds are often used as precursors in the synthesis of various inhibitors .


Synthesis Analysis

While specific synthesis information for “4-(4’-Cyanophenyl)-1-N-Boc-aniline” is not available, similar compounds have been used in the synthesis of novel HIV-1 NNRTIs.


Molecular Structure Analysis

The molecular structure analysis of similar compounds suggests that they often have complex structures .


Chemical Reactions Analysis

In a study, ethyl 2-(4-cyanophenyl)hydrazinecarboxylates were found to expand the scope of substrates in the Mitsunobu reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds vary. For example, 4-Cyanophenylacetic acid is a solid with a melting point of 150-154 °C .

Scientific Research Applications

Nucleofugality in Aminolysis Reactions

Research by Montecinos et al. (2017) focused on the reactions involving aminolysis of O-(4-cyanophenyl) thionocarbonate, leading to insights into nucleofugality ratios. These reactions, which involve morpholine and aniline, highlight the significance of water molecules in affecting the nucleofugality ratio, providing a deeper understanding of reaction mechanisms in organic synthesis (Montecinos et al., 2017).

Asymmetric Radical and Anionic Cyclizations

Guthrie and Curran (2009) investigated the asymmetric radical and anionic cyclizations of axially chiral carbamates, demonstrating high levels of chirality transfer. This study not only contributes to the field of asymmetric synthesis but also shows the potential for synthesizing complex organic molecules with specific chiral configurations (Guthrie & Curran, 2009).

Photoinduced Intramolecular Charge Transfer

Yang et al. (2004) explored the photochemical behavior of trans-4-(N-arylamino)stilbenes, including those with cyano substituents. The study revealed the formation of twisted intramolecular charge transfer (TICT) states, which are crucial for understanding the photophysical properties of organic molecules and their applications in organic electronics and photonics (Yang et al., 2004).

Boronic Acids and Fluorescence Quenching

Geethanjali et al. (2015) conducted studies on the fluorescence quenching of boronic acid derivatives by aniline in alcohols, observing a negative deviation from the Stern–Volmer equation. This research provides valuable insights into the interactions between boronic acids and amines, which are relevant for the development of fluorescent sensors and probes (Geethanjali et al., 2015).

Corrosion Inhibition

Daoud et al. (2014) synthesized a compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline and tested its efficacy as a corrosion inhibitor on mild steel. The study not only demonstrates the potential of organic molecules in protecting metals from corrosion but also highlights the importance of understanding molecular interactions with metal surfaces (Daoud et al., 2014).

Mechanism of Action

While the mechanism of action for “4-(4’-Cyanophenyl)-1-N-Boc-aniline” is not available, similar compounds like RAD140, an investigational selective androgen receptor modulator (SARM), are under development for the treatment of conditions such as muscle wasting and breast cancer .

Safety and Hazards

Safety data for similar compounds suggest that they may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Research on similar compounds is ongoing, with a focus on enhancing their photocatalytic properties and exploring their potential in medicinal chemistry .

properties

IUPAC Name

tert-butyl N-[4-(4-cyanophenyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-18(2,3)22-17(21)20-16-10-8-15(9-11-16)14-6-4-13(12-19)5-7-14/h4-11H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYXCPXPLNAAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374099
Record name 4-(4'-Cyanophenyl)-1-N-Boc-aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4'-Cyanophenyl)-1-N-Boc-aniline

CAS RN

672309-99-8
Record name 4-(4'-Cyanophenyl)-1-N-Boc-aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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